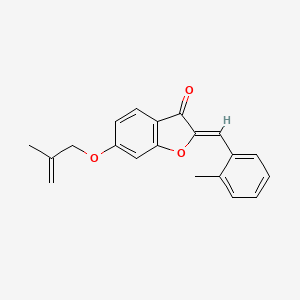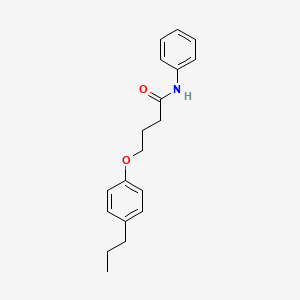
Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . 2-Methyl-4-nitrophenol is a nitrophenol derivative .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . 2-Methyl-4-nitrophenol has the linear formula CH3C6H3(NO2)OH .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . 2-Methyl-4-nitrophenol has a molecular weight of 153.14 .Aplicaciones Científicas De Investigación
Antitumor Activity
Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives have been studied for their antitumor activities. Some compounds in this series have shown promise as antimitotic agents, potentially impacting the treatment of certain cancers. One study found that specific modifications to the compound's structure could significantly influence its cytotoxicity and mitosis inhibition in lymphoid leukemia L1210 cells (Temple, Rener, Comber, & Waud, 1991).
Structural and Spectroscopic Analysis
Detailed structural and spectroscopic characterizations of similar compounds have been carried out using techniques like X-ray diffraction crystallography and Fourier Transform Infrared Spectroscopy (FT-IR). Such analyses provide valuable insights into the molecular geometry and vibrational frequencies of these compounds, essential for understanding their chemical properties and potential applications in various fields (Pekparlak et al., 2018).
Antimicrobial and Antifungal Properties
Several derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. Some of these compounds have shown high potency against certain bacteria and fungi, indicating their potential as antimicrobial agents in pharmaceutical applications (Tiwari et al., 2018).
Corrosion Inhibition
In the industrial field, derivatives of this compound have been explored as corrosion inhibitors for mild steel. Their efficacy in protecting metal surfaces from corrosion could have significant implications for industrial applications, particularly in environments where metal components are susceptible to degradation (Dohare et al., 2017).
Chemical Synthesis and Reactions
The compound and its derivatives have been used in various chemical synthesis processes. Their reactivity and the possibility of forming diverse molecular structures make them valuable in synthetic organic chemistry, leading to the creation of novel compounds with potential applications across different fields (Singh, Arora, Falkowski, Liu, & Moreland, 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves the condensation of ethyl acetoacetate with 2-nitroaniline to form ethyl 2-(2-nitrophenyl)amino-4-oxobutanoate. This intermediate is then reacted with thiourea to form ethyl 2-(2-nitrophenyl)amino-4-oxo-5-thioxoimidazolidine-1-carboxylate. The final compound is obtained by reacting this intermediate with methyl vinyl ketone and acetic anhydride in the presence of a base to form Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate.", "Starting Materials": [ "Ethyl acetoacetate", "2-nitroaniline", "Thiourea", "Methyl vinyl ketone", "Acetic anhydride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Ethyl acetoacetate is condensed with 2-nitroaniline in the presence of a base to form ethyl 2-(2-nitrophenyl)amino-4-oxobutanoate.", "Ethyl 2-(2-nitrophenyl)amino-4-oxobutanoate is reacted with thiourea to form ethyl 2-(2-nitrophenyl)amino-4-oxo-5-thioxoimidazolidine-1-carboxylate.", "Ethyl 2-(2-nitrophenyl)amino-4-oxo-5-thioxoimidazolidine-1-carboxylate is reacted with methyl vinyl ketone and acetic anhydride in the presence of a base to form Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate." ] } | |
Número CAS |
899957-57-4 |
Fórmula molecular |
C16H16N4O6S |
Peso molecular |
392.39 |
Nombre IUPAC |
ethyl 6-methyl-4-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H16N4O6S/c1-3-26-15(22)13-9(2)17-16(23)19-14(13)27-8-12(21)18-10-6-4-5-7-11(10)20(24)25/h4-7H,3,8H2,1-2H3,(H,18,21)(H,17,19,23) |
Clave InChI |
DUJGIJBLFDTDRA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


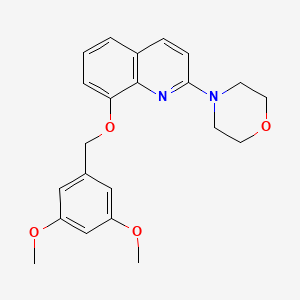

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2534223.png)

![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2534235.png)
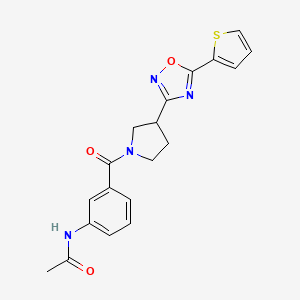
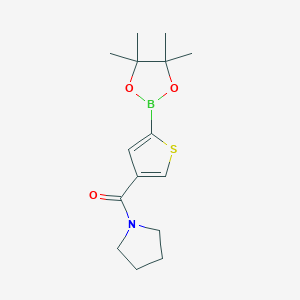
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B2534240.png)
